

Minimizing mask undercut in deep reactive-ion etching

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Technical Support Center: Deep Reactive-Ion Etching

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize mask undercut during deep reactive-ion etching (DRIE) experiments.

Troubleshooting Guide: Minimizing Mask Undercut

This guide provides solutions to common problems encountered during DRIE processes that can lead to mask undercut.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Excessive lateral etching directly under the mask edge.	Improper Mask Material Selection: The mask material's charge properties can significantly influence the passivation step in the Bosch process.[1][2]	For Bosch processes, consider using a silicon dioxide (SiO ₂) mask, which has been shown to result in the least amount of undercut.[1] Avoid using silicon nitride (SiN _x) masks, as they tend to cause the largest undercut in the Bosch process. [1] For cryogenic etching, hard masks like silicon dioxide or metals are often preferred.
Suboptimal Bosch Process Parameters: The balance between the etching and passivation steps is critical. An overly aggressive etch step or insufficient passivation can lead to increased undercut.[1]	Reduce the duration of the SF ₆ etching step and/or increase the duration of the C ₄ F ₈ passivation step. Shortened process times for both steps can lead to smaller scallops and less undercut.[1]	
High Chamber Pressure: Increased chamber pressure can lead to more isotropic etching profiles and consequently, larger undercut. [1]	Decrease the chamber pressure to promote a more directional etch.	
Excessive RF Bias Power: While counterintuitive, very high RF bias power can sometimes contribute to undercut by increasing ion scattering off the mask sidewalls. Conversely, insufficient bias power may not effectively remove the passivation layer at the bottom	Optimize the RF bias power. It has been reported that a higher bias power can lead to less undercut due to more directional ion bombardment. [3] However, this needs to be balanced to avoid other etching issues.	



of the feature, leading to other issues.

Noticeable "scalloping" or waviness on the sidewalls leading to undercut.

Bosch Process Cycle Times: The alternating nature of the Bosch process inherently creates scallops. Long cycle times accentuate this effect. Decrease the cycle time for both the etching and passivation steps. This will result in smaller, more frequent scallops, leading to a smoother sidewall and reduced undercut.[1]

Inconsistent undercut across the wafer or between different features. Loading Effect: Variations in the density of features across the wafer can lead to localized differences in plasma chemistry and etch rates. Adjust process parameters to be less sensitive to loading effects. This may involve optimizing gas flow rates and power settings. For cryogenic DRIE, be aware that pattern loading can affect the etch rate.

Mask material eroding or breaking down during the etch process.

Poor Mask Selectivity: The chosen mask material may not be robust enough for the etch chemistry and duration.

Select a mask material with high selectivity to the silicon etch. Hard masks like silicon dioxide and metals generally offer higher selectivity than photoresists.[4] Ensure the mask thickness is sufficient for the intended etch depth.

Frequently Asked Questions (FAQs)

Q1: What is mask undercut in DRIE?

A1: Mask undercut is a non-ideal effect in deep reactive-ion etching where the etching process proceeds laterally underneath the protective mask layer. This results in a final feature that is wider at the top, just below the mask, than the intended dimensions defined by the mask opening.







Q2: How does the Bosch process contribute to mask undercut?

A2: The Bosch process consists of alternating steps of isotropic etching with sulfur hexafluoride (SF₆) and passivation with a fluorocarbon polymer like octafluorocyclobutane (C_4F_8).[1] Undercut can occur if the isotropic etch step attacks the sidewall under the mask before it is adequately protected by the passivation layer. The balance between these two steps is crucial for minimizing undercut.

Q3: What is the role of mask material in minimizing undercut?

A3: The choice of mask material can have a significant impact on undercut, particularly in the Bosch process.[1] This is attributed to the electrical charge of the mask material, which can influence the deposition of the passivation layer.[2] In the Bosch process, silicon dioxide (SiO₂) masks have been found to produce the smallest undercut, while silicon nitride (SiN_x) masks result in the largest.[1]

Q4: Can RF power be adjusted to control undercut?

A4: Yes, RF power is a critical parameter. A higher RF bias power generally leads to more directional ion bombardment, which can help in reducing undercut by preferentially etching the bottom surface over the sidewalls.[3] However, the optimal RF power will depend on the specific process and reactor.

Q5: How does chamber pressure affect mask undercut?

A5: Higher chamber pressure generally leads to a larger undercut.[1] This is because increased pressure reduces the mean free path of ions and radicals, leading to more scattering and a less directional, more isotropic etch profile.

Q6: What is cryogenic DRIE and how does it help with undercut?

A6: Cryogenic DRIE is an alternative to the Bosch process where the substrate is cooled to very low temperatures (e.g., -110°C). At these temperatures, a passivation layer of SiOxFy is formed from the etch gases (SF₆ and O₂), which protects the sidewalls from lateral etching. This can produce very smooth sidewalls with minimal undercut.

Q7: How can I measure the amount of undercut?



A7: Undercut is typically measured by cross-sectioning the etched feature and analyzing it with a scanning electron microscope (SEM). The lateral distance etched under the mask on each side of the feature is the undercut.

Data Presentation: Influence of Process Parameters on Mask Undercut

While extensive quantitative data is highly dependent on the specific DRIE system and process recipe, the following table summarizes the general trends observed when key parameters are varied to minimize mask undercut.



Parameter	Change	Effect on Mask Undercut	Rationale
Mask Material	Switch from SiN _x to SiO ₂ (Bosch Process)	Decrease	The negative charge in SiO ₂ masks is thought to attract positive ions (CF _x +) that are crucial for depositing the protective passivation layer, leading to better sidewall protection.[2]
Bosch Process Etch/Passivation Cycle Time	Decrease	Decrease	Shorter cycles create smaller, more frequent scallops, resulting in a smoother sidewall and less pronounced undercut.[1]
Chamber Pressure	Decrease	Decrease	Lower pressure increases the mean free path of ions, leading to more directional etching and reduced lateral attack on the sidewalls.[1]
RF Bias Power	Increase (within optimal range)	Decrease	Higher bias power enhances the directionality of ion bombardment, which helps to preferentially remove the passivation layer at the bottom of the trench while leaving the sidewalls protected.[3]



SF ₆ Flow Rate (Bosch Process Etch Step)	Decrease	Decrease	A lower flow of the etchant gas reduces the isotropic etching component, thereby minimizing lateral etching under the mask.
C ₄ F ₈ Flow Rate (Bosch Process Passivation Step)	Increase	Decrease	A higher flow of the passivation gas leads to a thicker or more robust protective polymer layer on the sidewalls, preventing the etchant from attacking the silicon laterally.

Experimental Protocols Protocol 1: Bosch Process Optimization for Minimal Undercut

Objective: To systematically vary key Bosch process parameters to identify a recipe that minimizes mask undercut for a specific feature geometry.

Methodology:

- Substrate Preparation: Prepare a series of silicon wafers with the desired mask material (e.g., 1 μm of PECVD SiO₂) patterned with the features of interest.
- Baseline Process: Begin with a standard Bosch process recipe. A representative starting point could be:
 - Etch Step:
 - SF₆ Flow Rate: 130 sccm





RF Platen Power: 12 W

ICP Coil Power: 800 W

■ Pressure: 20 mTorr

Time: 5 seconds

· Passivation Step:

■ C₄F₈ Flow Rate: 85 sccm

RF Platen Power: 0 W

■ ICP Coil Power: 800 W

Pressure: 15 mTorr

Time: 3 seconds

- Parameter Variation: Create a design of experiments (DOE) where individual parameters are varied one at a time, while others are held constant. Suggested variations include:
 - RF Platen Power (Etch Step): Test values from 8 W to 20 W in 2 W increments.
 - Pressure (Etch and Passivation Steps): Test pressures from 10 mTorr to 30 mTorr in 5 mTorr increments.
 - Gas Flow Rates: Vary the SF₆/C₄F₈ flow rate ratio. For example, keep the total flow constant while adjusting the ratio.
 - Cycle Times: Vary the etch and passivation step times, for instance, from 2 seconds to 8 seconds.
- Etching: Process each wafer with the different recipes for a fixed total time or to a target etch depth.
- Analysis:



- Cleave each wafer through the test features.
- Use a scanning electron microscope (SEM) to image the cross-section of the etched features.
- Measure the lateral undercut from the edge of the mask to the widest point of the etched feature just below the mask.
- Record the etch depth and calculate the aspect ratio.
- Tabulate the results to identify the process parameters that yield the minimum undercut for the desired etch depth.

Protocol 2: Quantification of Mask Undercut

Objective: To accurately measure the extent of mask undercut on a DRIE-processed sample.

Methodology:

- Sample Preparation: Select the wafer that has undergone the DRIE process.
- Cleaving: Carefully cleave the wafer across the center of the features to be measured. This
 can be done by scribing the backside of the wafer with a diamond or carbide scribe and
 gently applying pressure.
- SEM Imaging:
 - Mount the cleaved sample on an SEM stub, ensuring the cross-section is perpendicular to the electron beam.
 - Coat the sample with a thin conductive layer (e.g., gold or carbon) if it is not sufficiently conductive, to prevent charging.
 - Load the sample into the SEM.
 - Locate the cross-sectioned features of interest.



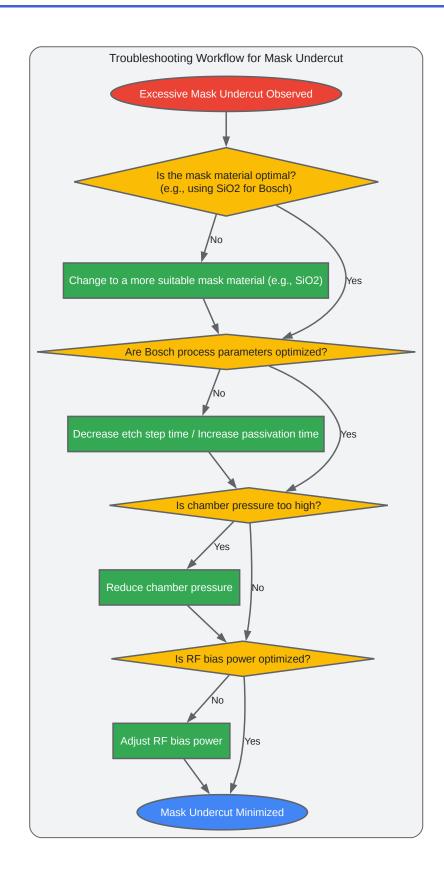
Adjust magnification and focus to obtain a clear image of the mask, the silicon sidewall,
 and the undercut region. A magnification of 10,000x to 50,000x is typically required.

Measurement:

- Use the measurement software of the SEM to draw a vertical line from the edge of the mask down to the bottom of the feature.
- Draw a horizontal line from this vertical line to the point of maximum lateral etch under the mask. The length of this horizontal line is the undercut.
- Repeat the measurement at several points along the feature and on multiple features to obtain an average value and standard deviation.

Visualizations





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Caption: Troubleshooting workflow for diagnosing and minimizing mask undercut.





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